molecular formula C16H18O4S B5835365 4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene

4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene

Cat. No.: B5835365
M. Wt: 306.4 g/mol
InChI Key: YRWRFHAJKDHELA-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene typically involves the sulfonylation of 2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by coupling with 1,2-dimethylbenzene. The reaction conditions often require the presence of a base such as pyridine or triethylamine to facilitate the sulfonylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, resulting in the substitution of the sulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethylphenyl)sulfonyl-1,2-dimethylbenzene
  • 4-(4-methoxyphenyl)sulfonyl-1,2-dimethylbenzene
  • 4-(2,5-dimethylphenyl)sulfonyl-1,2-dimethylbenzene

Uniqueness

4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-11-5-7-14(9-12(11)2)21(17,18)16-10-13(19-3)6-8-15(16)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWRFHAJKDHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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